methyl 4-methyl-1H-indazole-7-carboxylate
Overview
Description
methyl 4-methyl-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1H-indazole-7-carboxylate typically involves the reaction of 4-methyl-1H-indazole-7-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-methyl-1H-indazole-7-carboxylic acid+methanolH2SO44-methyl-1H-indazole-7-carboxylic acid methyl ester+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methyl-1H-indazole-7-carboxylic acid, while reduction could produce 4-methyl-1H-indazole-7-methanol.
Scientific Research Applications
methyl 4-methyl-1H-indazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1H-indazole-3-carboxylic acid methyl ester
- 4-methyl-1H-indazole-5-carboxylic acid methyl ester
- 4-methyl-1H-indazole-6-carboxylic acid methyl ester
Uniqueness
methyl 4-methyl-1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 4-methyl-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7(10(13)14-2)9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BUNIEBNNMAOSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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